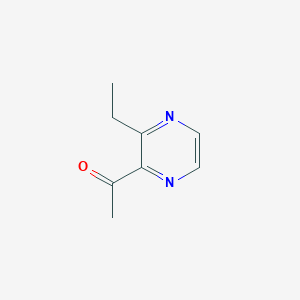

2-Acetyl-3-ethylpyrazine

概要

説明

準備方法

合成経路と反応条件: 2-アセチル-3-エチルピラジンは、様々な方法で合成できます。一般的な方法の一つは、ピリジンなどの塩基の存在下、3-エチルピラジンとアセチルクロリドを反応させることです。 反応は通常、還流条件下で行われ、完全な転換が確保されます .

工業的生産方法: 工業的な設定では、2-アセチル-3-エチルピラジンの生産には、収率と効率を最適化するために、連続フローリアクターがしばしば使用されます。 反応条件は、目的の温度と圧力を維持するために慎重に制御され、最終生成物の高純度と一貫性が確保されます .

化学反応の分析

反応の種類: 2-アセチル-3-エチルピラジンは、次のような様々な化学反応を起こします。

酸化: 対応するピラジンN-オキシドを形成するために酸化することができます。

還元: 還元反応により、2-エチル-3-メチルピラジンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物:

酸化: ピラジンN-オキシド。

還元: 2-エチル-3-メチルピラジン。

4. 科学研究における用途

2-アセチル-3-エチルピラジンは、科学研究において幅広い用途を持っています。

化学: より複雑なピラジン誘導体の合成における構成要素として使用されます。

生物学: ピラジンの嗅覚特性を研究するためのモデル化合物として役立ちます。

医学: 生物学的体液中での存在のため、特定の疾患のバイオマーカーとしての可能性を探索する研究が進められています。

科学的研究の応用

Chemistry

In chemical research, 2-acetyl-3-ethylpyrazine is utilized as a precursor for synthesizing thiosemicarbazone derivatives. These derivatives have shown promising results as potential anti-cancer and antimicrobial agents. For instance, studies have demonstrated that specific thiosemicarbazone derivatives derived from this compound exhibit significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger .

Biology

The compound is also employed in biological studies to investigate olfactory properties. Research indicates that this compound interacts with olfactory receptors, influencing physiological responses related to taste and smell perception. This interaction has implications for understanding flavor compounds' roles in food science and sensory biology .

Medicine

In medical research, ongoing investigations are exploring the potential of this compound as a biomarker for certain diseases due to its presence in biological fluids. Additionally, studies have focused on the development of biocompatible complexes using this compound for targeted drug delivery systems. For example, a copper(II) complex based on a thiosemicarbazone derivative of this compound has demonstrated brain tumor-inhibiting properties both in vitro and in vivo .

Case Studies

作用機序

2-アセチル-3-エチルピラジンの作用機序は、主に鼻腔上皮の嗅覚受容体との相互作用を伴います。この化合物は、特定の受容体に結合し、その特徴的な臭いを感じ取るシグナル伝達経路を活性化します。 分子標的は、Gタンパク質共役受容体ファミリーの一部である嗅覚受容体ニューロンです .

類似化合物との比較

2-アセチル-3-エチルピラジンは、次のようないくつかの類似化合物と比較できます。

2-アセチル-3-メチルピラジン: 構造は類似していますが、エチル基ではなくメチル基が結合しており、わずかに異なる臭いプロファイルになります.

2-アセチルチアゾール: ピラジン環ではなくチアゾール環が含まれており、異なる化学的性質と用途になります.

2-アセチルピロール: ピロール環が特徴であり、異なる反応性と用途を与えます.

独自性: ピラジン環にアセチル基とエチル基が独特の組み合わせで結合しているため、2-アセチル-3-エチルピラジンは、他のピラジン誘導体とは異なるナッツとローストされた独特の香りを持ちます .

生物活性

2-Acetyl-3-ethylpyrazine (CAS Number: 32974-92-8) is a pyrazine derivative known primarily for its use as a flavoring agent in food products. However, recent research has begun to uncover its potential biological activities beyond flavoring, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action

This compound primarily interacts with olfactory receptors, which are responsible for the perception of smell. This interaction triggers a signal transduction pathway that results in the characteristic nutty and caramel-like aroma associated with this compound.

Mode of Action

The compound's biological activity is largely linked to its role as a flavoring agent. It is believed to influence taste and smell perception through modulation of signaling pathways associated with these senses. The rapid metabolism and excretion of the compound suggest minimal systemic bioavailability, indicating that its effects are primarily local rather than systemic.

This compound is categorized as a volatile flavor compound. It has been identified in various food products, notably during the aging process of Chinese vinegar. The compound exhibits stability under normal temperatures and low volatility, which contributes to its effectiveness as a flavoring agent.

Cellular Effects

Research indicates that this compound is generally recognized as safe for consumption and does not significantly impact cellular functions or metabolic pathways at typical exposure levels. However, derivatives of this compound have shown promising biological activities.

Antimicrobial Activity

Studies have investigated the antimicrobial properties of thiosemicarbazone derivatives synthesized from this compound. These derivatives were tested against various pathogens, including:

- Bacteria : Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Yeasts : Candida albicans, Saccharomyces cerevisiae

- Molds : Aspergillus niger

The results indicated that some derivatives exhibited significant inhibitory effects on the growth of these microorganisms .

Anticancer Potential

A study focused on a copper(II) complex derived from a thiosemicarbazone derivative of this compound demonstrated notable brain-tumor-inhibiting properties both in vitro and in vivo. This complex was designed to enhance delivery across the blood-brain barrier by conjugating it with human serum albumin and a cell-penetrating peptide .

Case Studies

- Thiosemicarbazone Derivatives : A series of experiments evaluated the efficacy of various thiosemicarbazone derivatives derived from this compound against multiple bacterial strains. The findings suggested that structural modifications could enhance antimicrobial activity.

- Copper(II) Complex Study : The effectiveness of a copper(II) complex based on this compound was assessed in animal models for its ability to inhibit tumor growth. Results indicated significant reductions in tumor size compared to control groups, highlighting potential therapeutic applications .

Applications in Scientific Research

This compound serves as a model compound for studying olfactory properties and has implications in:

- Chemistry : Used as a building block for synthesizing more complex pyrazine derivatives.

- Biology : Investigated for its potential as a biomarker in various diseases due to its presence in biological fluids.

- Industry : Employed not only as a flavoring agent but also in fragrance production and animal feed formulations .

特性

IUPAC Name |

1-(3-ethylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-7-8(6(2)11)10-5-4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJSYGVFDJEMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067736 | |

| Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a nutty, popcorn, potato chip, meaty odour | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.068-1.079 | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

32974-92-8 | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32974-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032974928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-ethyl-2-pyrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-ethylpyrazinyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ03N14XTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of 2-acetyl-3-ethylpyrazine derivatives?

A1: Research suggests that this compound can serve as a building block for compounds with biological activity. Specifically, thiosemicarbazone derivatives of this compound have shown promising results as potential anti-cancer and antimicrobial agents. [, ] One study explored a series of 4-ethyl-3-thiosemicarbazones synthesized from this compound. These compounds were tested for their ability to inhibit the growth of various bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa), yeast (Candida albicans and Saccharomyces cerevisiae), and mold (Aspergillus niger). [] In another study, a copper(II) complex based on a this compound thiosemicarbazone derivative demonstrated brain-tumor-inhibiting properties in vitro and in vivo. This compound was conjugated to a human serum albumin (HSA)-cell penetrating peptide to enhance its delivery across the blood-brain barrier. []

Q2: What is the structure of this compound, and what is its safety profile for use in animal feed?

A2: this compound is a pyrazine derivative with the molecular formula C8H10N2O. While its detailed spectroscopic data was not provided in the reviewed papers, its structural features are key to understanding its potential for derivatization and its interactions in biological systems. Importantly, the European Food Safety Authority (EFSA) has assessed the safety of this compound for use as a flavoring agent in animal feed. The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound is safe at a maximum dose of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals. The recommended level for pigs and poultry is 0.1 mg/kg complete feed. These findings suggest that this compound poses minimal risk to animal health when used within these limits. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。